Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- is an organic compound with the molecular formula C17H18N4. It is a derivative of benzonitrile, where the benzene ring is substituted with a piperazine ring and a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- typically involves the reaction of 4-chlorobenzonitrile with 1-(2-pyridinylmethyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine and pyridine rings can facilitate binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, simpler in structure.
4-(2-Pyridinyl)benzonitrile: Lacks the piperazine ring.
1-(2-Pyridinylmethyl)piperazine: Lacks the benzonitrile group.
Uniqueness
Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]- is unique due to the presence of both the piperazine and pyridine rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
617691-10-8 |
---|---|
Molecular Formula |
C17H18N4 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C17H18N4/c18-13-15-4-6-17(7-5-15)21-11-9-20(10-12-21)14-16-3-1-2-8-19-16/h1-8H,9-12,14H2 |
InChI Key |
FHIUQJRYGLYCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.